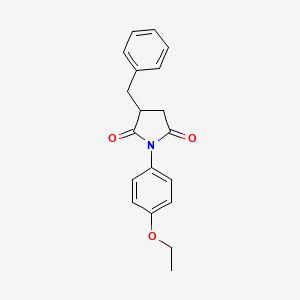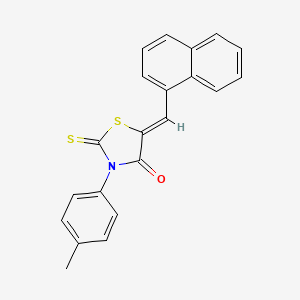
3-benzyl-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
作用機序
The mechanism of action of 3-benzyl-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione varies depending on its application. In medicine, it has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In agriculture, it acts as a photosystem II inhibitor, causing damage to the photosynthetic apparatus of plants. In materials science, it acts as a p-type semiconductor, facilitating the movement of holes in the material.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-benzyl-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione also vary depending on its application. In medicine, it has been shown to cause cell cycle arrest, DNA damage, and oxidative stress. In agriculture, it causes chlorophyll degradation and disrupts the electron transport chain in plants. In materials science, it facilitates charge transport and enhances the performance of organic electronic devices.
実験室実験の利点と制限
The advantages of using 3-benzyl-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione in lab experiments include its relative ease of synthesis, its diverse range of potential applications, and its well-studied mechanism of action. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are numerous future directions for the study of 3-benzyl-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. In medicine, further research is needed to investigate its potential as a chemotherapeutic agent and to optimize its delivery and dosing. In agriculture, further research is needed to develop safer and more effective herbicides and insecticides. In materials science, further research is needed to optimize the performance of organic electronic devices and to develop new applications for the material.
In conclusion, 3-benzyl-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is a versatile and well-studied chemical compound with numerous potential applications in medicine, agriculture, and materials science. Its synthesis method is relatively simple, and its mechanism of action has been extensively studied. However, its potential toxicity requires careful handling and disposal, and further research is needed to optimize its applications and develop new uses for the material.
合成法
The synthesis of 3-benzyl-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-ethoxybenzaldehyde and ethyl acetoacetate in the presence of benzylamine and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition reaction to yield the final product. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
3-benzyl-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anticancer, antiviral, and antibacterial properties. In agriculture, it has been studied as a potential herbicide and insecticide. In materials science, it has been investigated for its potential use in the development of organic semiconductors.
特性
IUPAC Name |
3-benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-2-23-17-10-8-16(9-11-17)20-18(21)13-15(19(20)22)12-14-6-4-3-5-7-14/h3-11,15H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFVKWSAYQZTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5120661.png)
![N-(4-iodophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5120664.png)



![N-(2-furylmethyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5120712.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B5120719.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B5120724.png)
![N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide](/img/structure/B5120729.png)
![{3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5120735.png)
![3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5120750.png)
![2,4-dichloro-N'-[(2,4-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5120753.png)
![3-[(4-bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5120758.png)